HA-100 dihydrochloride
Overview
Description
It is primarily known for its role as an inhibitor of protein kinases, including cAMP-dependent protein kinase (PKA), cGMP-dependent protein kinase (PKG), and protein kinase C (PKC) . This compound has been widely used in scientific research due to its ability to modulate various cellular processes.
Mechanism of Action
Target of Action
The primary targets of 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride are cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, differentiation, and transcription .
Mode of Action
5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride interacts with its targets by inhibiting their activity . The IC50 values are 8 (PKA), 12 (PKC), 4 (PKG) and 240 μM (myosin light chain kinase) . This inhibition can lead to changes in the cellular processes regulated by these proteins .
Biochemical Pathways
Given its targets, it is likely that it impacts pathways involving camp-dependent protein kinases, which play a role in a wide range of cellular processes .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .
Result of Action
The molecular and cellular effects of 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride’s action would depend on the specific cellular processes being regulated by its targets . For example, inhibition of cAMP-dependent protein kinases could impact cell division, differentiation, and transcription .
Biochemical Analysis
Biochemical Properties
5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of protein kinases. It interacts with enzymes such as myosin light chain kinase, protein kinase A (PKA), protein kinase C (PKC), and protein kinase G (PKG) with varying inhibitory concentrations (IC50 values of 8 µM for PKA, 12 µM for PKC, 4 µM for PKG, and 240 µM for myosin light chain kinase) . These interactions are essential for regulating various cellular processes, including muscle contraction, cell division, and signal transduction.
Cellular Effects
The effects of 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein kinases, it can alter the phosphorylation status of key signaling molecules, thereby affecting downstream signaling pathways. This compound has been shown to impact various cell types, including myeloid cells, where it modulates oxidative metabolism and protein kinase activity .
Molecular Mechanism
At the molecular level, 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride exerts its effects through binding interactions with protein kinases, leading to their inhibition. This inhibition prevents the phosphorylation of target proteins, thereby altering their activity and function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods, potentially affecting its efficacy in long-term experiments . Long-term exposure to this compound can lead to sustained inhibition of protein kinases, resulting in prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits protein kinases without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and impaired physiological functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . Understanding these pathways is crucial for optimizing the use of this compound in biochemical research and therapeutic applications.
Transport and Distribution
Within cells and tissues, 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function . The compound’s distribution is essential for its efficacy in targeting specific cellular processes and achieving desired biochemical outcomes.
Subcellular Localization
The subcellular localization of 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it ensures that the compound interacts with its target proteins and enzymes in the appropriate cellular context . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HA-100 dihydrochloride involves the reaction of isoquinoline with piperazine in the presence of a sulfonylating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The final compound is then purified through crystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to maintain consistent reaction conditions. The compound is then subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: HA-100 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The isoquinoline ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted isoquinoline derivatives .
Scientific Research Applications
HA-100 dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving protein kinases and their role in cellular signaling pathways.
Medicine: this compound is investigated for its potential therapeutic effects in diseases involving abnormal kinase activity, such as cancer and inflammatory disorders.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery .
Comparison with Similar Compounds
HA-1077 (Fasudil): Another isoquinoline derivative that inhibits Rho-associated protein kinase (ROCK) and has applications in cardiovascular diseases.
H-89: A selective inhibitor of PKA, used in studies involving cAMP signaling pathways.
Staurosporine: A broad-spectrum kinase inhibitor with potent activity against various protein kinases
Uniqueness of HA-100 Dihydrochloride: this compound is unique due to its specific inhibition profile and its ability to modulate multiple kinases simultaneously. This makes it a valuable tool in research focused on understanding complex signaling networks and developing targeted therapies .
Properties
IUPAC Name |
5-piperazin-1-ylsulfonylisoquinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S.2ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;;/h1-5,10,14H,6-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQAPKKKTQCVKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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